molecular formula C20H18ClNO3 B11572734 N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide

Cat. No.: B11572734
M. Wt: 355.8 g/mol
InChI Key: WZSMFZAMPBDSIE-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide is a complex organic compound that features a benzofuran ring substituted with a chlorobenzoyl group and a methylbutanamide side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide typically involves multiple steps, starting from readily available precursors One common route involves the acylation of a benzofuran derivative with 4-chlorobenzoyl chloride under Friedel-Crafts acylation conditions

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran ring can be oxidized under strong oxidizing conditions.

    Reduction: The chlorobenzoyl group can be reduced to a chlorobenzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of benzofuran-2,3-dione derivatives.

    Reduction: Formation of N-[2-(4-chlorobenzyl)-1-benzofuran-3-yl]-3-methylbutanamide.

    Substitution: Formation of N-[2-(4-substituted benzoyl)-1-benzofuran-3-yl]-3-methylbutanamide derivatives.

Scientific Research Applications

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClNO3

Molecular Weight

355.8 g/mol

IUPAC Name

N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide

InChI

InChI=1S/C20H18ClNO3/c1-12(2)11-17(23)22-18-15-5-3-4-6-16(15)25-20(18)19(24)13-7-9-14(21)10-8-13/h3-10,12H,11H2,1-2H3,(H,22,23)

InChI Key

WZSMFZAMPBDSIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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